
3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione is a compound belonging to the class of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is derived from benzothiazole, a bicyclic structure containing both benzene and thiazole rings. Azo dyes are widely used in various industries due to their vibrant colors and stability.
Vorbereitungsmethoden
The synthesis of 3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione typically involves the diazotization of 6-ethoxybenzothiazole followed by coupling with 2,4-pentanedione. The reaction is carried out under acidic conditions, often using hydrochloric acid, and at low temperatures (0-5°C) to ensure the stability of the diazonium salt . Industrial production methods may involve similar steps but on a larger scale, with careful control of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products depending on the conditions.
Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite, resulting in the formation of corresponding amines.
Common reagents used in these reactions include hydrochloric acid for diazotization, sodium dithionite for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione has several scientific research applications:
Chemistry: It is used as a dye in various chemical processes and as a reagent in analytical chemistry.
Wirkmechanismus
The mechanism of action of 3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione involves its interaction with biological molecules. The azo group can undergo reduction to form amines, which can then interact with cellular components. The benzothiazole moiety is known to interact with various enzymes and receptors, potentially disrupting cellular processes and leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-((6-Ethoxybenzothiazol-2-yl)azo)-2,4-pentanedione include other benzothiazole-based azo dyes, such as:
- 6-ethoxybenzothiazole-2-azo-4-nitrobenzene
- 6-ethoxybenzothiazole-2-azo-4-chlorobenzene
- 6-ethoxybenzothiazole-2-azo-4-methylbenzene
These compounds share the benzothiazole and azo group structures but differ in their substituents on the aromatic ring, leading to variations in their chemical properties and applications . The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
4882-90-0 |
|---|---|
Molekularformel |
C14H15N3O3S |
Molekulargewicht |
305.35 g/mol |
IUPAC-Name |
3-[(6-ethoxy-1,3-benzothiazol-2-yl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C14H15N3O3S/c1-4-20-10-5-6-11-12(7-10)21-14(15-11)17-16-13(8(2)18)9(3)19/h5-7,13H,4H2,1-3H3 |
InChI-Schlüssel |
JFPHQUYDPNVDHM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N=NC(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-methyl-1,3-thiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14004030.png)

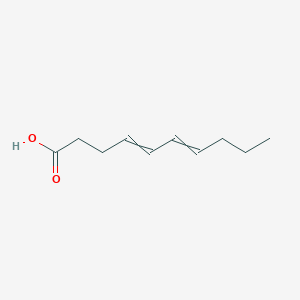

![[(1S)-2,2-Difluorocyclopropyl]methanamine hydrochloride](/img/structure/B14004049.png)
![6,8-dimethyl-2,4-bis(sulfanylidene)-1H-pyrimido[4,5-d][1,3]thiazine-5,7-dione](/img/structure/B14004053.png)
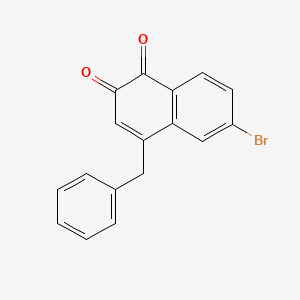
![4-({6-[(4-Sulfamoylbenzyl)amino]-9h-purin-9-yl}methyl)benzenesulfonamide](/img/structure/B14004058.png)

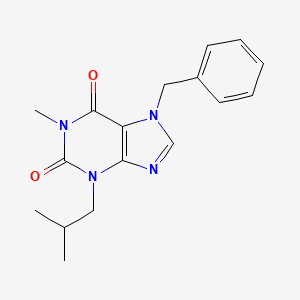
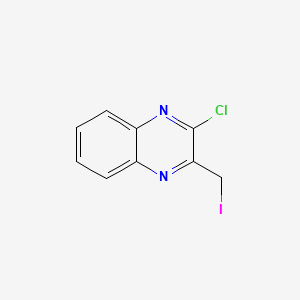
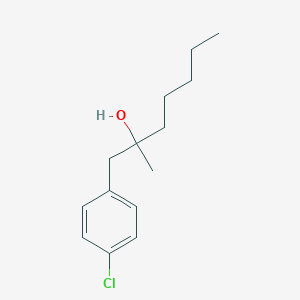
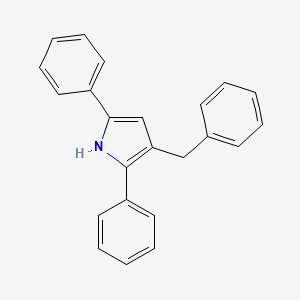
![(3S,4R)-N-[(Z)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B14004103.png)
